Erythronolide B is synthesized in Saccharopolyspora erythraea by a large, multifunctional enzyme complex known as a polyketide synthase (PKS). [, , ] This complex, encoded by the eryA genes, assembles the macrolactone ring through a series of decarboxylative Claisen condensations using propionyl-CoA and methylmalonyl-CoA as building blocks. [, , ] A key enzyme in the pathway, EryF (CYP107A1), a cytochrome P450 monooxygenase, hydroxylates 6-deoxyerythronolide B to form erythronolide B. [, , ] Subsequently, Erythronolide B undergoes a series of glycosylation and tailoring reactions to produce the final antibiotic Erythromycin A. [, , ]
Erythronolide B has been instrumental in elucidating the biosynthetic pathways of macrolide antibiotics. [, , , , , ] Studies involving mutant strains of Saccharopolyspora erythraea deficient in specific enzymes have helped determine the order of enzymatic reactions and the intermediates involved in Erythromycin A biosynthesis. [, , , , , ]
Erythronolide B and its modified derivatives are used as starting points for the generation of new erythromycin analogues through combinatorial biosynthesis. [, , , ] By introducing heterologous glycosyltransferases or modifying the genes encoding enzymes involved in Erythromycin biosynthesis, researchers can produce Erythronolide B derivatives with altered sugar moieties or modifications to the macrolactone ring. [, , , , , ] These novel compounds can exhibit altered antibiotic activity, improved pharmacological properties, or even new biological activities. [, , , ]
The complex structure of Erythronolide B has made it a challenging and rewarding target for total synthesis, leading to the development of new synthetic methodologies for macrolactone synthesis. [, , , , ] Moreover, Erythronolide B is used as a model compound to study macrolactonization reactions, stereoselective synthesis, and the reactivity of 14-membered lactone rings. [, , ]
Erythronolide B is formed through the enzymatic hydroxylation of 6-deoxyerythronolide B at carbon 6 by the cytochrome P450 enzyme EryF. [, , ] This reaction requires NADPH and molecular oxygen. []
Erythronolide B serves as the substrate for glycosyltransferases, EryBV and EryCIII, which catalyze the attachment of L-mycarose and D-desosamine, respectively, to form Erythromycin D. [, , ]
The presence of hydroxyl groups on the Erythronolide B skeleton makes it susceptible to nucleophilic substitution reactions. [] This reactivity has been explored to introduce various functionalities into the molecule, including bromo substituents. []
Continued exploration of combinatorial biosynthesis using Erythronolide B as a platform can lead to the development of a wider range of erythromycin analogues with improved properties or novel biological activities. [, , ] This could involve using engineered enzymes with expanded substrate specificities or exploring the use of enzymes from other antibiotic biosynthetic pathways to introduce new functionalities onto Erythronolide B. [, , , ]
Further studies on the structure-activity relationships of Erythronolide B derivatives can lead to a better understanding of the factors influencing antibiotic activity and potentially guide the design of more effective antibiotics. [] This could involve investigating the influence of sugar moieties, functional groups on the macrolactone ring, and stereochemistry on the interaction with the bacterial ribosome. [, ]
The unique structure and reactivity of Erythronolide B make it a promising candidate for exploring applications beyond antibiotics. [, ] Future research could investigate its potential as a starting point for synthesizing other types of biologically active compounds or as a building block for novel materials. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: